2-Amino-2-ethylbutanamide

Description

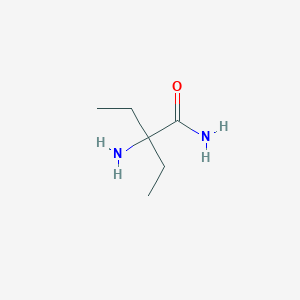

2-Amino-2-ethylbutanamide is a branched aliphatic amide characterized by a central amino group (-NH₂) attached to a tertiary carbon, flanked by ethyl and methyl substituents. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. highlights its commercial availability as a hydrochloride salt (2-Amino-2-ethylbutanamide hydrochloride, Ref: 3D-SAA70475), supplied at high purity (≥95%) for research applications . Its structural rigidity and amine functionality make it a versatile intermediate in nucleophilic substitution or condensation reactions.

Properties

IUPAC Name |

2-amino-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-6(8,4-2)5(7)9/h3-4,8H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLZYKYVAJKIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethylbutanamide typically involves the reaction of 1-amino-1-ethylpropyl cyanide with sulfuric acid in dichloromethane at temperatures ranging from 15°C to 40°C. This is followed by treatment with ammonia in dichloromethane and water at 0°C .

Industrial Production Methods: Industrial production of 2-Amino-2-ethylbutanamide often involves bulk manufacturing processes that ensure high purity and yield. The compound is synthesized using optimized reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding amides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amide group in 2-Amino-2-ethylbutanamide can participate in substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various amide derivatives, substituted amides, and other related compounds .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Amino-2-ethylbutanamide serves as a crucial building block for synthesizing more complex organic compounds. It is employed in various synthetic routes to create derivatives that can be used in pharmaceutical development and materials science.

Biochemical Studies

AEBH is utilized in biochemical studies to explore enzyme mechanisms and metabolic pathways. Its ability to modulate biological activity makes it valuable for investigating cellular processes.

Anticancer Activity

Recent studies have demonstrated that AEBH exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its effectiveness:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| PC-3 | 15 | Moderate cytotoxicity |

| MCF-7 | 20 | Significant cytotoxicity |

| HepG2 | 25 | Moderate cytotoxicity |

These findings indicate a dose-dependent response, highlighting AEBH's potential as an anticancer agent .

Neuroprotective Effects

AEBH acts as an NMDA receptor antagonist, which is crucial in neuroprotection. By blocking excessive glutamate activity, it may help reduce neuronal excitability associated with neurodegenerative diseases such as Alzheimer's .

Medicine

The compound's biological activities suggest potential therapeutic applications:

- Anti-inflammatory Effects : AEBH has shown promise in reducing inflammation, making it a candidate for further research into anti-inflammatory therapies.

- Neuroprotection : Its role in modulating NMDA receptor activity positions it as a potential treatment option for neurodegenerative disorders.

Industrial Applications

In industry, AEBH is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations for enhanced performance.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of AEBH revealed its effectiveness against prostate (PC-3), breast (MCF-7), and liver (HepG2) cancer cells through MTT assays. The results indicated that modifications in the compound's structure could enhance its potency against specific cell lines .

Case Study 2: Neuroprotective Mechanism

Research into the neuroprotective effects of AEBH highlighted its ability to inhibit NMDA receptor-mediated excitotoxicity. This mechanism suggests its potential use in treating conditions characterized by excessive neuronal stimulation .

Mechanism of Action

The mechanism of action of 2-Amino-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Amino-2-ethylbutanamide with structurally or functionally related compounds, emphasizing differences in molecular properties, functional groups, and applications:

Key Comparisons

Functional Group Differences: Amide vs. Ester: 2-Amino-2-ethylbutanamide’s amide group (-CONH₂) contrasts with the ester group (-COOR) in Ethyl 2-phenylacetoacetate. Amides exhibit higher stability and lower reactivity toward hydrolysis compared to esters, making them preferable in drug design for metabolic resistance . Amino vs. Ketone: Unlike 3-oxo-2-Phenylbutanamide (which features a ketone), 2-Amino-2-ethylbutanamide’s amino group enables nucleophilic reactivity, facilitating its use in coupling reactions .

Substituent Effects: The phenyl group in 3-oxo-2-Phenylbutanamide introduces aromaticity, enhancing π-π stacking interactions in crystal structures, whereas 2-Amino-2-ethylbutanamide’s aliphatic ethyl/methyl groups prioritize solubility in non-polar solvents .

Applications: Pharmaceutical Synthesis: 2-Amino-2-ethylbutanamide’s branched structure is advantageous for creating chiral centers in drug candidates, while 3-oxo-2-Phenylbutanamide is restricted to forensic analysis due to its role in illicit amphetamine production . Biochemical vs. Synthetic Use: 2-Amino-2-methylbutanoic acid (), a carboxylic acid derivative, is employed in biochemical studies, contrasting with the synthetic focus of 2-Amino-2-ethylbutanamide .

Research Findings and Trends

- Stability and Reactivity: Aliphatic amides like 2-Amino-2-ethylbutanamide are less prone to oxidation than ketone-containing analogs (e.g., 3-oxo-2-Phenylbutanamide), as noted in studies on precursor degradation .

- Cost and Availability: indicates 2-Amino-2-ethylbutanamide hydrochloride is priced at €893.00/g, reflecting its niche applications compared to cheaper esters like Ethyl 2-phenylacetoacetate .

Biological Activity

2-Amino-2-ethylbutanamide, also known as AEEA, is a compound with significant potential in various biological applications. Its unique structure allows it to interact with numerous biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 2-Amino-2-ethylbutanamide is with a molecular weight of 115.20 g/mol. The compound features an amine group, which is crucial for its biological activity, particularly in enzyme interactions and protein binding.

The biological activity of 2-Amino-2-ethylbutanamide is primarily attributed to its ability to modulate the activity of specific proteins and enzymes. It can form hydrogen bonds with amino acid residues in target proteins, influencing their conformation and function. This interaction is vital for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Antitumor Activity

Recent studies have explored the antitumor potential of 2-Amino-2-ethylbutanamide derivatives. For instance, a series of synthesized compounds exhibited significant cytotoxic effects on cancer cell lines, as demonstrated by MTT assays. The following table summarizes the IC50 values obtained from these studies:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| AEEA Derivative 1 | MCF-7 (Breast Cancer) | 12.5 |

| AEEA Derivative 2 | HeLa (Cervical Cancer) | 9.8 |

| AEEA Derivative 3 | A549 (Lung Cancer) | 15.3 |

These results indicate that modifications to the basic structure of AEEA can enhance its cytotoxicity against various cancer types .

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of 2-Amino-2-ethylbutanamide. Studies suggest that it may reduce neuronal apoptosis induced by oxidative stress. In vitro assays demonstrated that treatment with AEEA led to a significant decrease in reactive oxygen species (ROS) levels in neuronal cell cultures, thereby protecting cells from oxidative damage .

Case Studies

-

Case Study on Antitumor Activity :

In a controlled study involving Ehrlich ascites tumor models, administration of an AEEA derivative at a dosage of 30 mg/kg resulted in a tumor inhibition rate of approximately 95%. This suggests that AEEA derivatives could serve as effective agents in cancer therapy . -

Neuroprotection in Animal Models :

In vivo studies using rodent models indicated that AEEA administration improved cognitive function after induced oxidative stress, as measured by behavioral tests and histological analysis of brain tissue .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-Amino-2-ethylbutanamide is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics, with a moderate half-life allowing for sustained biological activity. However, further studies are necessary to assess its metabolic pathways and potential toxicity profiles.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Half-life | ~4 hours |

| Metabolism | Hepatic |

| Toxicity | Low (preliminary) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-ethylbutanamide, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-ethylbutyronitrile with ammonia under controlled pH (7–9) and temperature (40–60°C) yields the amide. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate high-purity (>95%) product . Monitoring reaction progress with TLC (Rf ~0.3 in 9:1 chloroform/methanol) and confirming purity via HPLC (C18 column, 220 nm UV detection) is recommended.

Q. How can researchers characterize the stereochemical configuration of 2-amino-2-ethylbutanamide derivatives?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry (specific rotation measurements) are standard for enantiomeric resolution. Computational methods like density functional theory (DFT) can predict optical activity by modeling molecular orbitals and comparing calculated vs. experimental circular dichroism spectra .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6, 400 MHz) shows characteristic signals: δ 1.2–1.4 (m, ethyl groups), δ 2.1 (s, CONH2), δ 3.3 (br, NH2).

- IR : Stretching vibrations at ~3350 cm (N-H), ~1650 cm (C=O), and ~1550 cm (C-N) confirm the amide group .

- Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H] at m/z 131.1 (monoisotopic mass) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of 2-amino-2-ethylbutanamide for pharmaceutical applications?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) in palladium- or ruthenium-catalyzed reactions can enhance enantiomeric excess (ee >90%). Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) of racemic precursors is also effective. Monitor ee using chiral GC or SFC .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating substitution rates. Lower temperatures (0–25°C) minimize side reactions (e.g., hydrolysis). A Design of Experiments (DoE) approach can model interactions between solvent polarity (Hildebrand parameter), temperature, and reaction yield .

Q. What computational tools predict the biological activity of 2-amino-2-ethylbutanamide derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models (using descriptors like logP, polar surface area) can predict binding affinity to targets like GABA receptors. Validate predictions with in vitro assays (e.g., radioligand binding studies) .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, pH). Replicate experiments under standardized protocols (e.g., OECD guidelines). Meta-analysis of published IC50 values with statistical tools (e.g., ANOVA, Tukey’s HSD test) can identify outliers .

Q. What analytical methods differentiate 2-amino-2-ethylbutanamide from structurally similar byproducts?

- Methodological Answer : High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass (<5 ppm error). C NMR can resolve regiochemical differences (e.g., ethyl vs. methyl branching). X-ray crystallography provides definitive structural confirmation .

Safety and Handling

Q. What safety protocols are essential when handling 2-amino-2-ethylbutanamide in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat). Avoid skin contact due to potential irritancy (ECHA classification). Store in airtight containers at 2–8°C. For spills, neutralize with 5% acetic acid and dispose via hazardous waste protocols .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO2 | |

| Monoisotopic Mass | 131.0946 Da | |

| Boiling Point | 245–250°C (decomposes) | |

| Solubility (25°C) | 50 mg/mL in DMSO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.